molecular formula C4H4F3N3O2 B12340589 [(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea

[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea

Cat. No.: B12340589
M. Wt: 183.09 g/mol
InChI Key: BGBHTIZXIUGGEA-XLUWADSXSA-N
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Description

[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea is an organic compound characterized by the presence of a trifluoromethyl group, a carbonyl group, and an amino group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea typically involves the reaction of trifluoroacetyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques allows for the efficient production of this compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetate derivatives, while reduction can produce trifluoroalcohols.

Scientific Research Applications

[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonyl and amino groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea can be compared with other similar compounds such as:

    Thiourea: Similar structure but with a sulfur atom replacing the oxygen in the carbonyl group.

    Phenylurea: Contains a phenyl group instead of the trifluoromethyl group.

    N,N’-disubstituted ureas: Various substitutions on the nitrogen atoms can lead to different chemical and biological properties.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to other urea derivatives.

Properties

Molecular Formula

C4H4F3N3O2

Molecular Weight

183.09 g/mol

IUPAC Name

[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea

InChI

InChI=1S/C4H4F3N3O2/c5-4(6,7)2(11)1-9-10-3(8)12/h1H,(H3,8,10,12)/b9-1+

InChI Key

BGBHTIZXIUGGEA-XLUWADSXSA-N

Isomeric SMILES

C(=N/NC(=O)N)\C(=O)C(F)(F)F

Canonical SMILES

C(=NNC(=O)N)C(=O)C(F)(F)F

Origin of Product

United States

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